molecular formula C78H157NO38 B8103837 Amino-PEG36-CH2-Boc

Amino-PEG36-CH2-Boc

Cat. No.: B8103837
M. Wt: 1717.1 g/mol
InChI Key: MTSLCISKCIYCJN-UHFFFAOYSA-N
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Description

Amino-PEG36-CH2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which provides flexibility and solubility, and a tert-butoxycarbonyl (Boc) protecting group that shields the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG36-CH2-Boc typically involves the reaction of a PEG-based compound with a Boc-protected amino groupCommon reagents used in this synthesis include tert-butyl chloroformate and triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG36-CH2-Boc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino-PEG36 derivatives and various conjugates formed through coupling reactions .

Mechanism of Action

The mechanism of action of Amino-PEG36-CH2-Boc in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG36-CH2-Boc is unique due to its long PEG chain, which provides enhanced flexibility and solubility compared to shorter PEG-based linkers. This makes it particularly suitable for use in biological systems and the development of PROTACs .

Biological Activity

Amino-PEG36-CH2-Boc is a specialized polyethylene glycol (PEG) derivative characterized by its long PEG chain and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered significant interest in various fields, particularly in bioconjugation, drug delivery, and the development of targeted therapies such as proteolysis-targeting chimeras (PROTACs). This article explores the biological activity of this compound, highlighting its mechanism of action, applications in research and medicine, and relevant case studies.

Overview of this compound

This compound serves as a heterobifunctional linker that enables the coupling of carboxylic acids to amines. The compound's structure includes:

  • Long PEG Chain : Enhances solubility and flexibility.
  • Boc Group : Protects the amino group during chemical reactions.

The biological activity of this compound is primarily demonstrated through its role in PROTACs. These molecules are designed to selectively target and degrade specific proteins via the ubiquitin-proteasome system. The mechanism involves:

  • Formation of a Ternary Complex : this compound facilitates the assembly of a complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.
  • Ubiquitination : This complex promotes ubiquitination of the target protein.
  • Degradation : The ubiquitinated protein is subsequently degraded by the proteasome, effectively reducing its concentration within the cell.

1. Bioconjugation

This compound is extensively used for bioconjugation due to its high reactivity with various electrophiles. This property allows for efficient linking of proteins, peptides, or small molecules, making it valuable in:

  • Drug Development : Enhancing solubility and circulation time of therapeutic agents.
  • Surface Modification : Creating hydrophilic layers on biomaterials to improve biocompatibility.

2. Targeted Therapies

The compound's flexibility and solubility make it suitable for developing targeted therapies like PROTACs, which are particularly promising in cancer treatment. Studies have shown that PROTACs can effectively degrade oncogenic proteins, leading to reduced tumor growth.

Case Study 1: Development of PROTACs

In a notable study, researchers synthesized a series of PROTACs using this compound as a linker. These PROTACs demonstrated enhanced selectivity and efficacy in degrading target proteins associated with cancer progression. The study highlighted:

  • Increased Efficacy : PROTACs exhibited superior degradation rates compared to traditional small molecule inhibitors.
  • Reduced Off-target Effects : The use of PEG linkers minimized non-specific interactions with other cellular proteins.

Case Study 2: Drug Delivery Systems

Another application involved using this compound in drug delivery systems designed for anti-cancer agents. The PEGylation process improved the pharmacokinetics of these drugs by:

  • Enhancing Solubility : Increased water solubility led to better bioavailability.
  • Prolonging Circulation Time : Reduced renal clearance allowed for sustained therapeutic effects.

Comparative Analysis

To understand the advantages of this compound over similar compounds, a comparison is presented below:

CompoundPEG Chain LengthFlexibilitySolubilityApplications
This compound36 unitsHighExcellentPROTACs, drug delivery
Amino-PEG24-CH2-Boc24 unitsModerateGoodBioconjugation
Amino-PEG12-CH2-Boc12 unitsLowModerateBasic conjugation applications

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H157NO38/c1-78(2,3)117-77(80)76-116-75-74-115-73-72-114-71-70-113-69-68-112-67-66-111-65-64-110-63-62-109-61-60-108-59-58-107-57-56-106-55-54-105-53-52-104-51-50-103-49-48-102-47-46-101-45-44-100-43-42-99-41-40-98-39-38-97-37-36-96-35-34-95-33-32-94-31-30-93-29-28-92-27-26-91-25-24-90-23-22-89-21-20-88-19-18-87-17-16-86-15-14-85-13-12-84-11-10-83-9-8-82-7-6-81-5-4-79/h4-76,79H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSLCISKCIYCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H157NO38
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1717.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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